molecular formula C16H9NO6 B2663304 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 38250-60-1

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2663304
CAS No.: 38250-60-1
M. Wt: 311.249
InChI Key: RQQWSBAUSJDYFA-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that belongs to the class of phthalic acid derivatives It is characterized by the presence of a phthalimide core substituted with a carboxyphenyl group

Preparation Methods

The synthesis of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common synthetic route includes:

    Reaction of Phthalic Anhydride with 3-Aminobenzoic Acid: This step forms the phthalimide core.

    Oxidation and Carboxylation: The intermediate product is then oxidized and carboxylated to introduce the carboxyphenyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted phthalimides and carboxylic acids.

Scientific Research Applications

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the carboxyl and phthalimide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid include other phthalimide derivatives and carboxyphenyl-substituted compounds. Some examples are:

    Phthalimide: The parent compound, which lacks the carboxyphenyl substitution.

    N-Phenylphthalimide: A derivative with a phenyl group instead of a carboxyphenyl group.

    3-Carboxyphthalic Acid: A related compound with carboxyl groups on the phthalic acid core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQWSBAUSJDYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-carboxyphthalic anhydride (1.0 g, 0.0052 mol) and m-aminobenzoic acid (0.714 g, 0.0052 mol) were refluxed as above overnight. Crystallisation of the product from MeOH yielded 1.21 g (72%) of 106 as a white solid: mp=>380° C.; Rf 0.87 (A): Rf 0.75 (C): Rf 0.27 (D):IR (cm−1): 2700–3125 (OH), 3090 (C═CH), 2665 (C—H), 1780 (C═O), 1731 (C═O), 1699 (C═O), 1610 (C═C), 1589 (C═C), 1484 (C═C), 1452 (C═C), 1383 (C—O), 1310 (C—O), 1222 (C—O), 722 (C═CH); MS m/z (rel intensity) 311 (22), 310 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step One
Name
Yield
72%

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